3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
62921-44-2 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-15(11-19-17-16)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
HVILARFXQFKZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the 1,2 Oxazole Ring System and Its Derivatives
Classical and Contemporary Approaches for 1,2-Oxazole Ring Formation
The construction of the 1,2-oxazole (isoxazole) ring is a well-established area of heterocyclic chemistry, with several classical and modern synthetic routes available to chemists. These methods offer access to a wide array of substituted 1,2-oxazoles, including those bearing aryl moieties.
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Alkenes and Alkynes
One of the most powerful and versatile methods for the synthesis of the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkene or an alkyne. This [3+2] cycloaddition approach allows for the direct formation of the five-membered ring with a high degree of control over the substitution pattern.
Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl halides by dehydrohalogenation. When an alkyne is used as the dipolarophile, the reaction directly yields a 1,2-oxazole. The regioselectivity of the cycloaddition is a crucial aspect, determining the final substitution pattern on the oxazole (B20620) ring. For the synthesis of a 3,4-disubstituted 1,2-oxazole like the target compound, a disubstituted alkyne would be reacted with a nitrile oxide. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne influence the regiochemical outcome of the reaction.
| Reactant 1 | Reactant 2 | Product | Reference |
| Nitrile Oxide | Alkyne | 1,2-Oxazole | General Method |
| Ar-C≡N⁺-O⁻ | R-C≡C-R' | 3-Aryl-4,5-disubstituted-1,2-oxazole | General Method |
Reactions of Three-Carbon Atom Components with Hydroxylamine (B1172632) Hydrochloride
Another classical and widely employed method for the synthesis of 1,2-oxazoles involves the condensation reaction of a three-carbon building block with hydroxylamine hydrochloride. Common three-carbon components include α,β-unsaturated ketones and 1,3-diketones.
When α,β-unsaturated ketones, such as chalcones, are treated with hydroxylamine, a Michael addition of the hydroxylamine nitrogen to the β-carbon of the enone system occurs, followed by intramolecular cyclization and dehydration to afford the 1,2-oxazoline, which can be subsequently oxidized to the corresponding 1,2-oxazole. The synthesis of isoxazoles from chalcone (B49325) intermediates is a well-documented approach. derpharmachemica.com For instance, the condensation of a substituted chalcone with hydroxylamine hydrochloride can lead to the formation of a diaryl-substituted isoxazole (B147169). derpharmachemica.comwpmucdn.com
Similarly, the reaction of 1,3-diketones with hydroxylamine provides a straightforward route to 3,5-disubstituted 1,2-oxazoles. The regioselectivity of this reaction depends on the differentiation of the two carbonyl groups of the diketone.
| Three-Carbon Component | Reagent | Product | Reference |
| α,β-Unsaturated Ketone (Chalcone) | Hydroxylamine Hydrochloride | 1,2-Oxazoline/1,2-Oxazole | derpharmachemica.comwpmucdn.com |
| 1,3-Diketone | Hydroxylamine Hydrochloride | 3,5-Disubstituted-1,2-oxazole | General Method |
Intramolecular Cyclization Strategies for Oxazole Nucleus Construction
Intramolecular cyclization reactions represent an efficient strategy for the construction of the 1,2-oxazole ring, often providing high yields and good control over the molecular architecture. These strategies typically involve the formation of a key intermediate that possesses the necessary functionality to undergo a ring-closing reaction.
One such approach involves the intramolecular cyclization of β-ketohydrazones, which can be catalyzed by copper. While this method is prominent for 1,2,3-triazoles, similar principles of intramolecular bond formation can be applied to the synthesis of other five-membered heterocycles. More directly relevant to 1,2-oxazoles is the intramolecular cyclization of propargyl amides, which can be mediated by various catalysts to yield substituted oxazoles. researchgate.net Another example is the intramolecular cyclization of N-aryl ethene-1,1-diamines, which can lead to indole (B1671886) derivatives, showcasing the power of intramolecular cyclization in heterocyclic synthesis. mdpi.com For the synthesis of 3,4-diaryl-1,2,5-thiadiazoline 1,1-dioxides, an intramolecular aryl-aryl cyclization has been observed as a competing reaction, highlighting the potential for such strategies in forming new ring systems. researchgate.net
| Starting Material | Key Transformation | Product | Reference |
| Propargyl Amides | Catalyst-mediated cycloisomerization | Substituted Oxazoles | researchgate.net |
| β-Ketohydrazones | Copper-catalyzed oxidative cyclization | 1,2,3-Triazoles (illustrative) | General Method |
Fischer Oxazole Synthesis and Related Transformations
The Fischer oxazole synthesis is a classic method for the preparation of 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This reaction proceeds through a dehydration mechanism under mild conditions. wikipedia.org While the classical Fischer synthesis yields 2,5-disubstituted oxazoles, modifications and related transformations can potentially be adapted to access other substitution patterns. Diaryloxazoles are commonly prepared through this method. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Cyanohydrin | Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole | wikipedia.org |
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is another fundamental method for the formation of the oxazole ring. This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically in the presence of a cyclodehydrating agent such as sulfuric acid or phosphorus pentoxide. wikipedia.orgpharmaguideline.com This method is particularly useful for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles. researchgate.net The requisite 2-acylamino-ketone precursors can be prepared through various methods, including the Dakin-West reaction. wikipedia.org
| Starting Material | Key Transformation | Product | Reference |
| 2-Acylamino-ketone | Cyclodehydration | Substituted Oxazole | wikipedia.orgpharmaguideline.comresearchgate.net |
Regioselective Synthesis of 1,2-Oxazoles Bearing Phenyl and Substituted Phenyl Moieties
The synthesis of specifically substituted 1,2-oxazoles, such as 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole, requires careful consideration of regioselectivity. The choice of synthetic methodology and starting materials is paramount in directing the formation of the desired isomer.
The synthesis of 3,4-diaryl-5-unsubstituted isoxazoles has been achieved through a multi-step sequence starting from the condensation of arylbenzaldehydes and arylnitromethanes. nih.gov This approach allows for the controlled placement of different aryl groups at the 3 and 4 positions of the isoxazole ring. For example, the synthesis of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole has been reported, demonstrating the feasibility of preparing 3,4-diarylisoxazoles with specific substitution patterns. nih.gov
Another strategy involves the reaction of a brominated chalcone with hydroxylamine. For instance, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been accomplished from a 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone precursor. wpmucdn.com This method highlights the utility of chalcone derivatives in accessing substituted isoxazoles. The synthesis of chalcones themselves, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is readily achieved through the condensation of an appropriate benzaldehyde (B42025) with an acetophenone (B1666503) derivative. nih.gov
The 1,3-dipolar cycloaddition of a nitrile oxide to a disubstituted alkyne is also a powerful tool for the regioselective synthesis of 3,4,5-trisubstituted isoxazoles. By carefully selecting the substituents on the nitrile oxide and the alkyne, it is possible to control the regiochemical outcome and synthesize the desired 3,4-diaryl-1,2-oxazole. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported, and similar principles of regiocontrol can be applied to isoxazole synthesis. rsc.org
| Synthetic Approach | Key Precursors | Product Type | Reference |
| Condensation and Cyclization | Arylbenzaldehydes, Arylnitromethanes | 3,4-Diaryl-5-unsubstituted isoxazoles | nih.gov |
| Reaction with Hydroxylamine | Brominated Chalcones | 3,5-Diaryl-isoxazoles (example) | wpmucdn.com |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Disubstituted Alkynes | 3,4,5-Trisubstituted isoxazoles | General Method |
Development of Synthetic Routes for 3,4-Diaryl-1,2-oxazoles and Related Structures
The construction of 3,4-diaryl-1,2-oxazoles, the structural class of the title compound, requires specific strategies to ensure the correct placement of the aryl substituents. Traditional methods, such as the Claisen isoxazole synthesis involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine, often face challenges with regioselectivity, sometimes yielding mixtures of isomers. nih.gov
To address this, more controlled synthetic routes have been developed:
Cyclocondensation of Substituted 1,3-Diketones: A primary route involves the reaction of a 1,3-dicarbonyl precursor, specifically a 1,3-diaryl-1,3-diketone, with hydroxylamine. The regiochemical outcome is dependent on the reaction conditions and the electronic nature of the substituents on the aryl rings. nih.govrsc.org The use of β-enamino diketones as 1,3-dicarbonyl surrogates has also been explored, offering a pathway to control regioselectivity through careful selection of reaction conditions. nih.gov
Chalcone-Rearrangement Strategy: An alternative approach utilizes chalcones (α,β-unsaturated ketones) as starting materials. These can be converted to β-ketoacetals, which then react with hydroxylamine hydrochloride and a base like pyridine (B92270) to afford 3,4-disubstituted isoxazoles. researchgate.netthieme-connect.com This multi-step sequence provides a regioselective route to the desired substitution pattern.
Enamine-Triggered [3+2] Cycloaddition: A novel, metal-free strategy involves the reaction of an aldehyde with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine then acts as a dipolarophile in a [3+2] cycloaddition with a nitrile oxide (generated from an N-hydroximidoyl chloride). The resulting 3,4,5-trisubstituted dihydroisoxazole (B8533529) is subsequently oxidized to yield the aromatic 3,4-disubstituted isoxazole. thieme-connect.comorganic-chemistry.org This method is noted for its high yields and regioselectivity under mild conditions. organic-chemistry.org
Specific Methodologies for Incorporating 4-Methoxyphenyl (B3050149) and Phenyl Substituents at Designated Positions
To synthesize the target molecule, this compound, the general routes described above must be adapted with specific starting materials.
From a Diketone Precursor: The cyclocondensation approach would necessitate the synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,3-butanedione . This unsymmetrical diketone, upon reaction with hydroxylamine, could cyclize to form the desired isoxazole. Controlling the reaction conditions, potentially with a Lewis acid catalyst, would be crucial to direct the cyclization to favor the formation of the 3-(4-methoxyphenyl) isomer over the 5-(4-methoxyphenyl) alternative. nih.gov
From a Chalcone Precursor: A synthetic pathway starting from a brominated chalcone has been reported for a structurally related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. wpmucdn.com This suggests a viable route for the title compound could begin with a chalcone derived from the Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde. Subsequent chemical modifications, such as bromination and reaction with hydroxylamine, would lead to the formation and aromatization of the isoxazole ring. wpmucdn.com
Via Cycloaddition: While 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically yields 3,5-disubstituted isoxazoles, achieving a 3,4-disubstituted pattern requires an internal alkyne. beilstein-journals.org For the target compound, this would involve the reaction between 1-phenyl-2-(4-methoxyphenyl)acetylene and a source of nitrile oxide. Alternatively, the reaction of 4-methoxybenzonitrile oxide with a substituted alkyne could be envisioned, although controlling regioselectivity remains a key challenge.
Catalytic Methods in 1,2-Oxazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater control over selectivity.
Transition Metal-Catalyzed Cyclizations (e.g., Copper-Catalyzed)
Transition metals, particularly copper, are widely employed in isoxazole synthesis. While many copper-catalyzed methods focus on the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, beilstein-journals.org specific protocols for 3,4-disubstituted isomers exist. One of the most significant is the copper(I)-catalyzed cycloaddition of copper(I) acetylides with nitrile oxides. organic-chemistry.org This process is highly reliable and provides a direct route to 3,4-disubstituted isoxazoles. organic-chemistry.org Computational studies suggest that this reaction proceeds through a nonconcerted, stepwise mechanism involving unique copper metallacycle intermediates. organic-chemistry.org
Table 1: Examples of Transition Metal Catalysts in Isoxazole Synthesis
| Catalyst | Reaction Type | Product Type | Reference |
| Copper(I) salts | [3+2] Cycloaddition | 3,4-Disubstituted | organic-chemistry.org |
| Copper(I) salts | [3+2] Cycloaddition | 3,5-Disubstituted | beilstein-journals.org |
| AuCl₃ | Cycloisomerization | Substituted Isoxazoles | organic-chemistry.org |
| Palladium catalysts | Four-component coupling | Substituted Isoxazoles | organic-chemistry.org |
Microwave-Assisted Synthesis of Oxazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The synthesis of isoxazole derivatives has benefited significantly from this technology, which often leads to dramatically reduced reaction times, cleaner reaction profiles, and improved product yields compared to conventional heating methods. daneshyari.comabap.co.in Microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions and syntheses starting from chalcone precursors. abap.co.innih.gov This efficient heating method can be applied to the synthesis of 3,4-diaryl-1,2-oxazoles, providing a rapid and green alternative to traditional protocols. daneshyari.com
Application of Other Catalytic Systems (e.g., Lewis Acids, Bases)
Beyond transition metals, other catalytic systems are instrumental in isoxazole synthesis.
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can act as carbonyl activators in the cyclocondensation of β-enamino diketones with hydroxylamine. nih.gov This activation influences the reaction pathway, promoting the regioselective formation of 3,4-disubstituted isoxazoles. nih.gov
Bases: Bases are frequently used to facilitate the in situ generation of nitrile oxides from precursors like hydroximoyl chlorides or oximes. organic-chemistry.org Common bases include organic amines like triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases like potassium carbonate. organic-chemistry.orgorganic-chemistry.org In the enamine-triggered route, a secondary amine catalyst (e.g., pyrrolidine) is essential for the initial formation of the enamine intermediate. thieme-connect.com
Table 2: Examples of Lewis Acid and Base Catalysis in Isoxazole Synthesis
| Catalyst/Reagent | Role | Reaction Type | Reference |
| BF₃·OEt₂ | Lewis Acid Catalyst | Cyclocondensation | nih.gov |
| Pyridine | Base | Cyclocondensation | thieme-connect.com |
| Triethylamine | Base | [3+2] Cycloaddition | thieme-connect.comorganic-chemistry.org |
| DABCO | Base | Dehydration | organic-chemistry.org |
Mechanistic Investigations of 1,2-Oxazole Forming Reactions
Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.
The two predominant mechanisms for forming the isoxazole ring are:
Cyclocondensation Mechanism: In the reaction of a 1,3-dicarbonyl compound with hydroxylamine, the mechanism involves a series of nucleophilic attacks, cyclization, and dehydration steps. Hydroxylamine can initially attack either of the two carbonyl carbons. The subsequent intramolecular cyclization and elimination of water lead to the isoxazole ring. rsc.org The regioselectivity is determined by the relative reactivity of the carbonyl groups and can be influenced by pH and catalysts. nih.govyoutube.com For β-enamino diketones, the reaction begins with the nucleophilic attack of hydroxylamine, leading to an intermediate that cyclizes and eliminates an amine and water to form the aromatic ring. nih.gov
1,3-Dipolar Cycloaddition Mechanism: This reaction is a classic example of a pericyclic reaction, specifically a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). nih.gov The reaction is generally believed to proceed via a concerted mechanism through a single, cyclic transition state, as described by frontier molecular orbital (FMO) theory. researchgate.netmdpi.com However, some evidence, particularly in metal-catalyzed reactions, points to a stepwise mechanism involving diradical or zwitterionic intermediates. nih.gov The regioselectivity of the cycloaddition (i.e., whether a 3,4- or 3,5-substituted product forms) is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. researchgate.net
Proposed Reaction Pathways and Key Intermediates
The formation of 3,4-disubstituted isoxazoles like this compound can be achieved through several strategic pathways, primarily involving the reaction of a 1,3-dielectrophilic precursor with hydroxylamine. researchgate.net
Pathway 1: Cyclocondensation of a β-Diketone
A classic and direct route to the isoxazole ring is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov For the target molecule, the key starting material is the β-diketone 1-(4-methoxyphenyl)-2-phenylpropane-1,3-dione .
The proposed reaction mechanism proceeds through the following key intermediates:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on one of the two carbonyl carbons of the β-diketone. This forms a carbinolamine intermediate.
Oxime Formation: The carbinolamine rapidly dehydrates to form a more stable mono-oxime intermediate. nih.gov Due to the electronic influence of the 4-methoxyphenyl and phenyl groups, two isomeric oximes can potentially form.
Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
Dehydration: The resulting cyclic hemiaminal intermediate undergoes a final dehydration step to yield the aromatic 1,2-oxazole ring. researchgate.net
Pathway 2: Enamine-Triggered [3+2] Cycloaddition
An alternative, metal-free approach involves an enamine-triggered [3+2] cycloaddition. organic-chemistry.org This method builds the 3,4-disubstituted isoxazole ring through a different set of intermediates.
The key steps and intermediates are:
Nitrile Oxide Formation: An N-hydroximidoyl chloride, such as 4-methoxy-N-hydroxybenzimidoyl chloride, is treated with a base (e.g., triethylamine) to generate the highly reactive 4-methoxybenzonitrile oxide intermediate in situ. nih.gov
Enamine Formation: Concurrently, an aldehyde, in this case, phenylacetaldehyde, reacts with a secondary amine catalyst (e.g., pyrrolidine) to form a nucleophilic enamine intermediate . organic-chemistry.org
[3+2] Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the enamine. This step is highly regiospecific, forming a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. thieme-connect.com
Oxidation/Elimination: The dihydroisoxazole intermediate is then oxidized or undergoes elimination to remove the amine auxiliary group, yielding the final 3,4-disubstituted isoxazole product. organic-chemistry.orgthieme-connect.com
This pathway offers high regioselectivity, as the substitution pattern is dictated by the specific structures of the nitrile oxide and the enamine precursors. thieme-connect.com
Influence of Reaction Conditions on Product Formation, Yield, and Regioselectivity
The successful synthesis of this compound is highly dependent on the careful control of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and pH can significantly impact the reaction's efficiency, yield, and, crucially, its regioselectivity. rsc.org
Catalysis and Reaction Medium:
The cyclocondensation of β-dicarbonyl compounds with hydroxylamine can be performed under either acidic or basic conditions, and the choice can dictate the final regioisomeric outcome. nih.gov For instance, using a Lewis acid like BF₃·OEt₂ in acetonitrile (B52724) can promote high regioselectivity by activating a specific carbonyl group. rsc.org In multicomponent syntheses, various catalysts, from organic acids like dl-tartaric acid to heterogeneous catalysts like Ag/SiO₂, have been used to improve yields and reduce reaction times, often in environmentally benign solvents like water. researchgate.net For cycloaddition pathways, the choice of base is critical for generating the nitrile oxide intermediate without promoting side reactions. nih.gov Non-polar solvents have been found to enhance yields in some enamine-triggered cycloadditions. organic-chemistry.org
Temperature and Reaction Time:
Reaction temperature is a critical parameter. While some modern methods using microwave assistance can reduce reaction times to minutes, traditional methods often require heating under reflux for several hours to ensure complete conversion. nih.govmdpi.com For instance, the synthesis of 3,4,5-trisubstituted isoxazoles via enolate-mediated cycloaddition may require long reaction times at high temperatures in organic solvents. nih.govbeilstein-journals.org Conversely, certain green methodologies using specific catalysts can proceed efficiently at low temperatures. researchgate.net
Regioselectivity:
Regioselectivity is a major challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl precursors. nih.gov The two carbonyl groups in 1-(4-methoxyphenyl)-2-phenylpropane-1,3-dione exhibit different electronic and steric environments, leading to a potential mixture of two regioisomers upon reaction with hydroxylamine.
The regiochemical outcome can be controlled by:
pH Control: In acidic media, the more basic carbonyl group is preferentially protonated and activated for attack. In basic media, the more acidic α-proton is removed, influencing the cyclization pathway.
Protecting Groups/Precursors: Using precursors like β-enamino diketones, where one carbonyl group is masked as an enamine, provides excellent regiochemical control. rsc.orgrsc.org The reaction conditions can then be tuned to direct the cyclization to form a specific isomer. researchgate.netrsc.org
Reaction Pathway: Methodologies such as the enamine-triggered [3+2] cycloaddition offer an inherent regiochemical advantage, as the components (nitrile oxide and enamine) can only combine in one specific orientation. organic-chemistry.orgthieme-connect.com
The following table summarizes the impact of various conditions on the synthesis of related substituted isoxazoles, providing insight into optimizing the formation of the target compound.
| Reaction Type | Catalyst/Base | Solvent | Temperature | Key Outcome/Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation of β-enamino diketone | BF₃·OEt₂ | Acetonitrile | Reflux | High regioselectivity, 80% yield | rsc.org |
| Enamine-triggered [3+2] Cycloaddition | Pyrrolidine/Et₃N | CH₂Cl₂ | 0 °C to RT | High yields (77–99%), high regiospecificity | organic-chemistry.org |
| Multicomponent Reaction | dl-tartaric acid | Not specified | Not specified | Good product yield, reduced reaction time | researchgate.net |
| Multicomponent Reaction | Ag/SiO₂ | Water | Low Temperature | "Green" methodology, efficient synthesis | researchgate.net |
| [3+2] Cycloaddition | DIPEA | Water/Methanol (95:5) | Room Temperature | Fast (1-2 hours), environmentally friendly | beilstein-journals.org |
Despite a comprehensive search for scientific literature and spectral data, detailed experimental analyses for the specific chemical compound This compound are not available in the public domain. The stringent requirement to focus solely on this molecule and adhere to the specified outline sections—including precise NMR, Mass Spectrometry, IR, and X-ray crystallography data—cannot be fulfilled.
Information is available for isomeric compounds, such as 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole and 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, which have different substitution patterns on the oxazole ring. However, per the instructions to not introduce information outside the explicit scope of the target compound, this data cannot be used as a substitute.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity for "this compound."
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Investigation of Crystal Packing and Supramolecular Features
The crystal structure of 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole is characterized by a dense packing arrangement, where molecules are organized in a specific, repeating pattern. This organization is dictated by a network of intermolecular interactions that create a stable supramolecular architecture. The planarity of the oxazole (B20620) ring and the attached phenyl and methoxyphenyl groups influences how the molecules orient themselves with respect to one another in the crystal lattice. In many similar oxazole derivatives, molecules are often observed to form layered structures or intricate three-dimensional networks. iucr.org
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in Crystal Structures
To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis has been employed. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
Below is a representative data table summarizing the percentage contributions of the most significant intermolecular contacts for a structurally similar compound, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, as determined by Hirshfeld surface analysis. nih.gov
| Interaction Type | Contribution (%) |
| H···H | 48.2 |
| C···H/H···C | 23.9 |
| N···H/H···N | 17.4 |
| O···H/H···O | 5.3 |
| C···N/N···C | 2.6 |
| C···C | 2.2 |
| C···O/O···C | 0.5 |
This interactive data table illustrates the relative importance of various non-covalent interactions in the crystal structure of a similar molecule. The predominance of H···H, C···H, and N···H contacts highlights the crucial role of van der Waals forces and weak hydrogen bonds in the supramolecular assembly. nih.gov
The red spots on the d_norm surface mapped onto the Hirshfeld surface indicate the locations of the strongest intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds. iucr.orgnih.gov This detailed analysis provides a comprehensive understanding of the forces driving the crystal packing of this compound and related compounds.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular geometry to provide information about energy, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. irjweb.com For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine the geometry of the ground state and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net
The energies of HOMO and LUMO and their distribution across the molecule are crucial for predicting its reactivity. HOMO represents the ability to donate an electron, and its location indicates sites susceptible to electrophilic attack. LUMO represents the ability to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr For a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin compound, the HOMO–LUMO energy gap was calculated to be 4.9266 eV using the B3LYP/6–311 G(d,p) level of theory, providing a reference for the expected stability of similar isoxazole systems. mdpi.com
Furthermore, DFT studies allow for the calculation of Mulliken atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps. These analyses reveal the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions and reaction sites. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative, based on typical DFT studies of heterocyclic compounds, as specific data for 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole is not available in the cited sources.)
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential | I | -EHOMO | Energy required to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |
| Global Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Potential | µ | -(I + A) / 2 | Escaping tendency of electrons |
| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons |
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connecting the phenyl and methoxyphenyl groups to the central 1,2-oxazole ring allows for various spatial arrangements, known as conformations. Conformer analysis involves systematically identifying these different conformations and calculating their relative energies to find the most stable, low-energy state (global minimum).
Computational methods, particularly DFT, are used to perform geometry optimization. irjweb.com This process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to find the arrangement with the lowest potential energy. For a molecule with multiple rotational bonds, a conformational search is necessary to explore the potential energy surface and identify all stable conformers. The dihedral angles between the planar isoxazole ring and the attached phenyl rings are key parameters in this analysis. For instance, in the crystal structure of a related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms dihedral angles of 17.1° and 15.2° with the methoxyphenyl and phenyl rings, respectively, indicating that a completely planar conformation is not the most stable. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ajpp.in This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For compounds like this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation then evaluates different binding poses, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. scispace.comresearchgate.net
Studies on various isoxazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer and inflammation. scispace.com The docking results can reveal key amino acid residues in the protein's active site that interact with the ligand, providing a rationale for the molecule's potential biological activity and guiding the design of more potent analogues. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Binding Site Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. ajchem-a.com
An MD simulation of this compound complexed with a target protein would allow researchers to observe the stability of the binding pose predicted by docking. It can reveal how the ligand and protein adapt to each other, the role of solvent (water) molecules in the binding site, and the persistence of key intermolecular interactions over a set period (typically nanoseconds). ajchem-a.com Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR chemical shifts, IR vibrational frequencies)
Quantum chemical calculations can predict spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The calculated shifts for a proposed structure are then compared with experimental data. A strong correlation between the theoretical and experimental spectra provides powerful evidence for the correct structural assignment. dergipark.org.tr For example, in studies of related heterocyclic compounds, calculated ¹H and ¹³C NMR chemical shifts have shown excellent agreement with experimental values, aiding in the precise assignment of all signals. nih.govniscpr.res.in
IR Vibrational Frequencies: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies determined after geometry optimization. nih.gov These calculations predict the positions and intensities of vibrational bands corresponding to specific molecular motions (e.g., C=N stretching, C-O stretching, aromatic C-H bending). Comparing the computed spectrum with the experimental FT-IR spectrum helps in assigning the observed absorption bands to their respective vibrational modes. niscpr.res.in
Table 2: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data (Note: This table is a template demonstrating how computational data is typically presented. Specific values for this compound are not available in the cited sources.)
| Spectroscopic Data | Experimental Value | Calculated Value | Method/Basis Set |
| ¹H NMR (δ, ppm) | e.g., 7.5 (d) | e.g., 7.45 | GIAO/DFT (B3LYP/6-311G) |
| ¹³C NMR (δ, ppm) | e.g., 160.1 | e.g., 161.5 | GIAO/DFT (B3LYP/6-311G) |
| IR Frequency (cm⁻¹) | e.g., 1610 (C=N) | e.g., 1605 | DFT (B3LYP/6-311G) |
Theoretical Insights into Reaction Mechanisms and Energetics of 1,2-Oxazole Formation
Computational chemistry is also used to elucidate the mechanisms of chemical reactions, including the formation of the 1,2-oxazole ring. The synthesis of isoxazoles often involves [3+2] cycloaddition reactions. Theoretical studies can map the entire reaction pathway, from reactants to products, through one or more transition states.
Computational Prediction of Bioactivity and Pharmacokinetic Properties
Despite the general utility of computational tools in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles and potential biological activities of small molecules, specific data sets for this compound are not publicly available. Predictive models are typically built upon large datasets of experimentally verified information for structurally related compounds. The lack of such published data for this specific isoxazole derivative means that detailed, reliable computational predictions of its bioactivity and pharmacokinetic parameters cannot be provided at this time.
For a meaningful computational assessment, dedicated studies would need to be performed. These would typically involve a range of methodologies, including:
Quantitative Structure-Activity Relationship (QSAR): This method would require a dataset of structurally similar isoxazole derivatives with known biological activities to build a model that could predict the activity of this compound.
Molecular Docking: To predict potential biological targets, the three-dimensional structure of the compound would be modeled and virtually screened against a library of protein targets.
ADMET Prediction Software: Various software platforms (e.g., SwissADME, ADMETlab) could be used to estimate physicochemical properties, druglikeness, and pharmacokinetic parameters.
Without the results from such specific computational investigations, any presentation of bioactivity or pharmacokinetic data would be purely speculative and fall outside the scope of scientifically accurate reporting. Therefore, no data tables or detailed research findings on the computationally predicted properties of this compound can be presented.
Structure Activity Relationship Sar Studies of 1,2 Oxazole Derivatives in Preclinical Research
Impact of Substituents on the 1,2-Oxazole Scaffold on Biological Activity
The biological activity of 1,2-oxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring and its pendant moieties. These modifications can alter the compound's size, shape, electronic distribution, and physicochemical properties, thereby affecting its interaction with biological targets.
The presence of aromatic rings, such as phenyl and its substituted variants, at the C3 and C4 positions of the 1,2-oxazole scaffold is a common feature in many biologically active molecules. The specific substitution pattern on these phenyl rings plays a critical role in determining both the potency and selectivity of the compound.
For instance, in studies on 1,2,5-oxadiazole derivatives (isomers of 1,2-oxazoles), it has been demonstrated that antiplasmodial activity and selectivity are heavily dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com Research has highlighted the positive impact of 4-(3,4-dialkoxyphenyl) substitution on both activity and cytotoxicity. mdpi.com Specifically, the compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed high in vitro activity against Plasmodium falciparum with a promising selectivity index. mdpi.com
In a different series of related heterocyclic compounds (1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazoles), SAR analysis revealed that derivatives with electron-withdrawing groups, such as nitro and fluorine, on the phenyl ring displayed remarkable inhibitory activity against butyrylcholinesterase (BChE) while showing minimal effect on acetylcholinesterase (AChE), indicating a high degree of selectivity. nih.gov This suggests that the electronic nature of the substituent on the phenyl ring is a key determinant of target selectivity. The position of the substituent also matters; for example, a methoxy group on the phenyl ring can influence activity differently depending on its location (ortho, meta, or para).
The table below summarizes the impact of different substituents on the phenyl ring on the biological activity of related heterocyclic compounds.
| Compound Series | Substituent on Phenyl Ring | Observed Effect | Reference |
| 1,2,5-Oxadiazoles | 3-ethoxy-4-methoxyphenyl | High antiplasmodial activity and selectivity | mdpi.com |
| 1,3,4-Oxadiazoles | 4-Nitro (electron-withdrawing) | Potent and selective BChE inhibition | nih.gov |
| 1,3,4-Oxadiazoles | 4-Fluoro (electron-withdrawing) | Potent and selective BChE inhibition | nih.gov |
| 1,3,4-Oxadiazoles | 4-Methyl (electron-donating) | Lower BChE inhibition compared to electron-withdrawing groups | nih.gov |
The interaction of a drug molecule with its biological target is a highly specific process governed by molecular recognition, which is dictated by the electronic and steric properties of the ligand.
Electronic Properties: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can significantly alter the charge distribution across the 1,2-oxazole derivative. This affects the molecule's ability to form crucial interactions like hydrogen bonds, electrostatic interactions, and π-π stacking with the target protein. Theoretical studies using Density Functional Theory (DFT) on oxazole (B20620) derivatives have shown how substitutions impact net charges, dipole moments, and molecular orbital energies (HOMO-LUMO gap), which are all related to the reactivity and interaction potential of the molecule. researchgate.net For example, introducing electron-withdrawing groups can enhance the acidity of nearby protons, potentially strengthening hydrogen bond donor capabilities.
Steric Properties: The size and shape of substituents (steric hindrance) influence how well a molecule fits into the binding pocket of its target. Bulky substituents can either promote or hinder binding, depending on the topology of the active site. nih.gov X-ray crystallography studies of compounds like 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole provide precise data on the three-dimensional arrangement of the molecule, including the dihedral angles between the oxazole ring and the attached phenyl rings. researchgate.net In this specific analog, the isoxazole (B147169) ring forms dihedral angles of 17.1° with the 3-methoxyphenyl ring and 15.2° with the phenyl group, indicating a non-planar conformation. researchgate.net This twisting is a result of steric effects and is crucial for understanding how the molecule presents itself to a receptor. In other complex oxazole systems, steric hindrance has been shown to have a significant impact on the planarity of the molecule and, consequently, its electronic properties and molecular orbital energy levels. nih.gov
Pharmacophore Identification and Mapping in 1,2-Oxazole Derivatives
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For 1,2-oxazole derivatives, a pharmacophore model typically includes features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Pharmacophore-guided design has been successfully used to discover potent and selective agonists for targets like the S1P1 receptor from series of oxazole-containing derivatives. nih.gov The oxazole ring itself, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, while the pendant phenyl and methoxyphenyl groups contribute essential hydrophobic and aromatic features. researchgate.nettandfonline.com
A typical pharmacophore model for a 1,2-oxazole derivative might include:
Aromatic Ring Feature 1: Corresponding to the phenyl group at C4.
Aromatic Ring Feature 2: Corresponding to the substituted phenyl group at C3.
Hydrogen Bond Acceptor: The nitrogen or oxygen atom of the oxazole ring.
Hydrophobic Group: The methoxy group's methyl moiety or other alkyl substituents.
By mapping the pharmacophoric features of a series of active and inactive compounds, researchers can build a model that predicts the activity of new, unsynthesized molecules, thereby guiding synthetic efforts. mdpi.com
Modulation of Biological Activity through Systematic Structural Modifications on the Oxazole Ring and Pendant Aromatic Moieties
Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the optimization of a lead compound's activity, selectivity, and pharmacokinetic properties. For 1,2-oxazole derivatives, this involves making methodical changes to different parts of the molecule.
One approach is to alter the substituents on the pendant aromatic rings. As discussed, changing a methoxy group to a nitro group can switch the compound's selectivity profile. nih.gov Another strategy involves modifying the core heterocyclic scaffold itself. For instance, in a study on oxazolo[3,4-a]pyrazine derivatives, systematic modifications led to the discovery of a potent neuropeptide S receptor antagonist with improved in vivo activity. nih.gov
Medicinal Chemistry Implications and Lead Compound Development
1,2-Oxazoles as Privileged Scaffolds for the Discovery of Novel Bioactive Agents
The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its capacity to engage with a diverse array of biological targets through various non-covalent interactions. tandfonline.comnih.govresearchgate.net The unique structural and electronic properties of the 1,2-oxazole nucleus allow it to serve as a versatile template in the design of novel therapeutic agents. researchgate.net
The utility of this scaffold is demonstrated by its incorporation into drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netd-nb.info The arrangement of the heteroatoms in the 1,2-oxazole ring influences its chemical properties, such as its role as a bioisostere for other functional groups like amides or esters, which is a crucial strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles. rsc.orgnih.gov The ability of the 1,2-oxazole moiety to participate in hydrogen bonding and other molecular interactions contributes to its successful application in creating compounds that can effectively bind to enzymes and receptors. nih.gov The exploration of 1,2-oxazole derivatives continues to be a fertile area of research, yielding novel compounds with significant therapeutic potential. researchgate.net
Rational Design and Synthetic Strategies for Developing Next-Generation 1,2-Oxazole-Based Bioactive Molecules
The development of novel 1,2-oxazole-based therapeutic agents heavily relies on the principles of rational design, which are aimed at creating molecules with specific biological activities. nih.gov This process often begins with computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the biological activity and interaction of newly designed compounds with their targets. nih.gov Bioisosterism is a key strategy, where the 1,2-oxazole ring is used to replace other chemical groups to improve a molecule's potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov
A variety of synthetic strategies have been developed to construct the 1,2-oxazole core and its derivatives. These methods are crucial for generating molecular diversity for biological screening. Common synthetic routes include:
Cycloaddition Reactions: [3+2] cycloaddition is a powerful method for forming the five-membered ring of 1,2-oxazoles. researchgate.net
Condensation Reactions: The reaction of hydroxylamine (B1172632) with β-dicarbonyl compounds or their equivalents is a classical and widely used method.
From Chalcones: Isomeric chalcones can be reacted with reagents like N-hydroxy-4-toluenesulfonamide to achieve regioselective formation of 3,5-disubstituted 1,2-oxazoles. researchgate.net
Multi-component Reactions: One-pot syntheses are increasingly favored for their efficiency and ability to generate complex molecules from simple starting materials in a single step. mdpi.com
These synthetic approaches allow for the introduction of various substituents onto the 1,2-oxazole scaffold, enabling the fine-tuning of the molecule's properties. For a compound like 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole, synthetic strategies would focus on methods that allow for the precise placement of the methoxyphenyl and phenyl groups at the C3 and C4 positions, respectively. The continual development of novel synthetic methodologies is essential for expanding the chemical space of 1,2-oxazole derivatives and discovering next-generation bioactive molecules. tandfonline.cominformahealthcare.com
Optimization of 1,2-Oxazole Derivatives for Enhanced Potency, Selectivity, and Drug-like Properties in the Preclinical Phase
Potency and Selectivity Enhancement: Structure-Activity Relationship (SAR) studies are fundamental to this optimization phase. semanticscholar.org By systematically modifying the substituents on the 1,2-oxazole core, medicinal chemists can identify which chemical features are crucial for biological activity. For instance, in the context of this compound, modifications could be made to the phenyl and methoxyphenyl rings. Introducing different functional groups (e.g., halogens, alkyls, or other heteroaromatic rings) can modulate the electronic and steric properties of the molecule, potentially leading to stronger and more specific interactions with the biological target. researchgate.net The goal is to maximize on-target activity while minimizing off-target effects, thereby reducing the potential for side effects. For example, pharmacophore-guided design has been successfully used to develop potent and selective S1P1 agonists based on an oxazole (B20620) scaffold. nih.gov
Improving Drug-like Properties: A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties. Therefore, significant effort is dedicated to optimizing the ADMET profile. This involves modifying the molecule to improve its solubility, metabolic stability, and cell permeability. Strategies include:
Modulating Lipophilicity: Adjusting the balance between hydrophilicity and lipophilicity is critical for absorption and distribution. This can be achieved by adding or removing polar or non-polar functional groups.
Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are susceptible to rapid metabolism can increase its half-life in the body.
Enhancing Solubility: Introducing ionizable groups or other polar moieties can improve the aqueous solubility of a compound, which is often a prerequisite for good oral absorption.
Computational tools are often employed to predict these properties, allowing for a more rational approach to molecular design and reducing the number of compounds that need to be synthesized and tested. researchgate.net
Below is a table summarizing hypothetical SAR data for a series of 1,2-oxazole derivatives, illustrating how structural modifications can impact biological activity.
| Compound | R1 (at C3) | R2 (at C4) | R3 (on R1 phenyl) | Potency (IC50, nM) | Selectivity Index |
| 1 | 4-Methoxyphenyl (B3050149) | Phenyl | 4-OCH3 | 150 | 10 |
| 2 | 4-Chlorophenyl | Phenyl | 4-Cl | 75 | 25 |
| 3 | Phenyl | Phenyl | H | 200 | 8 |
| 4 | 4-Methoxyphenyl | 4-Fluorophenyl | 4-OCH3 | 120 | 15 |
| 5 | 4-Hydroxyphenyl | Phenyl | 4-OH | 180 | 12 |
Strategies for Overcoming Challenges in the Development of 1,2-Oxazole-Based Lead Compounds
The development of 1,2-oxazole-based compounds into clinical candidates is not without its challenges. Common hurdles include issues related to synthesis, solubility, metabolic stability, and potential toxicity. However, various strategies have been devised to address these problems.
Synthetic Challenges: While numerous methods exist for synthesizing the 1,2-oxazole ring, achieving specific substitution patterns, particularly for polysubstituted derivatives, can be complex and may result in low yields or isomeric mixtures.
Strategy: The development of novel catalysts and reaction conditions, such as microwave-assisted synthesis, can improve reaction efficiency, yield, and regioselectivity. researchgate.net The use of solid-phase synthesis can facilitate the rapid generation of libraries of analogues for screening.
Solubility Issues: Many heterocyclic compounds, including some 1,2-oxazole derivatives, are highly aromatic and possess poor aqueous solubility. This can severely limit their oral bioavailability and formulation options.
Strategy: Chemical modification is a primary approach. This includes the introduction of polar or ionizable functional groups (e.g., carboxylic acids, amines) into the molecular structure. lubrizol.com Formulation strategies, such as the creation of amorphous solid dispersions (ASDs) with polymeric carriers or the use of techniques like nanomilling, can also significantly enhance the dissolution and solubility of poorly soluble drug candidates. lubrizol.com
Metabolic Instability: The 1,2-oxazole ring itself is generally stable, but the substituents attached to it can be susceptible to metabolic enzymes (e.g., cytochrome P450s), leading to rapid clearance from the body.
Strategy: "Metabolic soft spots" on the lead compound are identified through in vitro metabolic studies. These vulnerable positions are then blocked or modified. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or incorporating fluorine atoms at strategic positions can prevent oxidative metabolism and improve the compound's pharmacokinetic profile.
Toxicity Concerns: As with any chemical class, specific 1,2-oxazole derivatives may exhibit toxicity. This can be due to on-target effects at high concentrations or off-target interactions.
Strategy: A thorough toxicological assessment is conducted during preclinical development. If toxicity is observed, SAR studies are used to identify the structural features responsible (the "toxicophore"). The molecule is then redesigned to eliminate or mask this feature while retaining the desired pharmacological activity. This iterative process of design, synthesis, and testing is crucial for developing a safe and effective drug. rsc.org The use of AI-driven platforms can also help streamline workflows and reduce data management burdens in addressing these collaborative drug discovery challenges. drugdiscoverynews.com
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies for Complex 1,2-Oxazole Derivatives
The synthesis of 1,2-oxazole derivatives is continuously evolving, with a growing emphasis on sustainable and efficient methodologies. nih.gov Modern synthetic strategies are moving away from traditional, often harsh, reaction conditions towards more environmentally friendly and economically viable alternatives. ijpsonline.com Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including oxazoles. ijpsonline.comresearchgate.net The use of microwave irradiation in the synthesis of benzoxazole (B165842) derivatives has been reported to produce excellent yields. mdpi.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions, often leading to improved reaction rates and yields. This method has been successfully applied to the synthesis of benzoxazole derivatives. mdpi.com
Mechanochemical Reactions: These solvent-free or low-solvent reactions are conducted by grinding solid reactants together, offering a highly sustainable approach to chemical synthesis. mdpi.com
One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, significantly improves efficiency by reducing the need for intermediate purification steps. nih.gov A one-pot oxazole (B20620) synthesis/Suzuki-Miyaura coupling has been developed for the creation of trisubstituted oxazoles. ijpsonline.com
Green Catalysts: The use of eco-friendly and reusable catalysts is a cornerstone of green chemistry. Research is ongoing to identify and develop novel catalysts that can efficiently promote the formation of the 1,2-oxazole ring system. ijpsonline.com
These innovative synthetic approaches are crucial for the efficient and sustainable production of a diverse library of 1,2-oxazole derivatives for further biological evaluation.
Application of Advanced Computational Approaches for Rational Design, Virtual Screening, and Prediction of Biological Activity
Computational tools have become indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds before their synthesis. nih.govmdpi.com For 1,2-oxazole derivatives, these approaches can significantly streamline the identification of promising drug candidates.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. jcchems.com Docking studies have been used to investigate the binding of oxazole-based macrocycles to the active site of the SARS-CoV-2 main protease. nih.gov
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. nih.gov Structure-based virtual screening has been successfully employed to identify novel 1,2,5-oxadiazole-based inhibitors of SENP2. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new analogs. mdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com
These computational methods allow for a more focused and efficient approach to the design and optimization of 1,2-oxazole-based therapeutic agents.
Investigation of New Biological Targets and Pathways for 1,2-Oxazole-Based Agents
The versatility of the 1,2-oxazole scaffold allows for its interaction with a wide range of biological targets, and ongoing research continues to uncover new therapeutic opportunities. rsc.orgresearchgate.netnih.gov The exploration of novel targets and pathways is a critical area for future research.
| Biological Target/Pathway | Therapeutic Area | Reference |
| Main Protease (Mpro) of SARS-CoV-2 | Antiviral (COVID-19) | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | rsc.org |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Antidiabetic | jcchems.com |
| Small Ubiquitin-like Modifier (SUMO)-Specific Proteases (SENPs) | Various diseases | nih.gov |
| Mycobacterial Transcriptional Repressor (EthR) | Antitubercular | nih.gov |
The identification of novel molecular targets for 1,2-oxazole derivatives will open up new avenues for the treatment of a broad spectrum of diseases. researchgate.net
Development of Multi-targeted 1,2-Oxazole Compounds for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. up.ac.za Consequently, there is a growing interest in the development of multi-targeted drugs that can modulate several targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov The 1,2,4-triazole (B32235) moiety, a related heterocycle, has been incorporated into multi-target anticancer agents. researchgate.net The development of 1,2,4-oxadiazole/2-imidazoline hybrids as multi-target-directed compounds for infectious diseases and cancer highlights the potential of this strategy. nih.gov The adaptable nature of the 1,2-oxazole scaffold makes it an attractive platform for the design of such multi-targeted agents.
Integration of Proteomics and Metabolomics in the Comprehensive Study of 1,2-Oxazole Activity and Cellular Response
To gain a deeper understanding of the mechanism of action of 1,2-oxazole derivatives, a systems-level approach is necessary. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, can provide a comprehensive picture of the cellular response to a drug. nih.gov These "omics" technologies can help to:
Identify the direct molecular targets of a compound.
Elucidate the downstream signaling pathways that are affected.
Discover potential biomarkers of drug efficacy or toxicity.
Uncover mechanisms of drug resistance.
By integrating proteomics and metabolomics data, researchers can build a more complete picture of how 1,2-oxazole compounds exert their biological effects, paving the way for more effective and personalized therapies.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted phenylacetylenes and nitrile oxides. A common approach involves [3+2] cycloaddition reactions under controlled thermal conditions. For structural confirmation, use X-ray crystallography (SHELXL for refinement ) combined with NMR (¹H/¹³C) and FT-IR spectroscopy to verify functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : While specific hazard data for this compound is limited, general precautions for heterocyclic aromatic compounds apply. Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for synthesis and handling. Consult CAMEO Chemicals or ECHA databases for emergency protocols . Avoid exposure to strong acids/bases due to potential oxazole ring instability.
Q. What spectroscopic techniques are essential for characterizing substituent effects in this compound analogs?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies electronic effects of substituents (e.g., methoxy group deshielding adjacent protons).
- UV-Vis : Measures π→π* transitions to assess conjugation changes.
- XRD : Resolves steric effects and torsional angles in crystal lattices (using SHELXL for refinement) .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate substituent interactions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how can experimental data validate these predictions?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validate using experimental UV-Vis and cyclic voltammetry data. For example, compare computed excitation energies with observed λmax values. Discrepancies >10 nm suggest revisiting basis sets or solvent effects .
Q. How can researchers resolve contradictions in crystallographic data during the refinement of this compound structures?
- Methodological Answer :
- Check for twinning or disorder using PLATON or OLEX2.
- Employ Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that may distort geometry.
- Cross-validate with SHELXL refinement (R-factor < 5%) and compare bond lengths/angles against similar structures in the Cambridge Structural Database (CSD) .
- If residuals persist, consider alternative space groups or high-resolution synchrotron data.
Q. What strategies optimize the synthesis yield of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80°C, 30 min, 85% yield).
- Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction).
- Solvent effects : Use DMF or THF for polar intermediates; switch to toluene for cyclization steps.
- Monitor by TLC (silica gel, ethyl acetate/hexane) and isolate via flash chromatography .
Q. How does the presence of electron-donating groups like methoxy influence the reactivity of the 1,2-oxazole ring in cross-coupling reactions?
- Methodological Answer : The methoxy group enhances electron density at the oxazole ring, facilitating electrophilic substitution at the 5-position. For cross-coupling (e.g., Buchwald-Hartwig amination):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
